Cas no 2680660-13-1 (methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate)

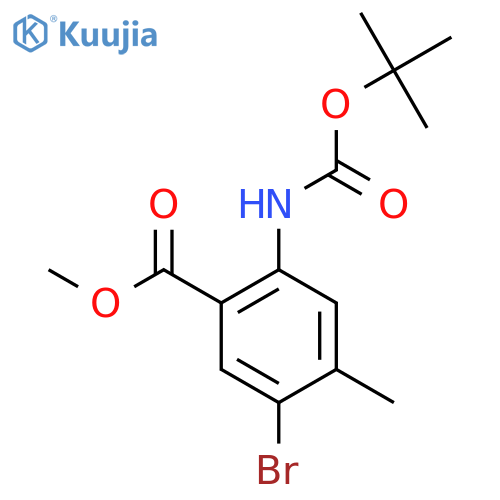

2680660-13-1 structure

商品名:methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate

methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate

- 2680660-13-1

- EN300-28297610

- methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate

-

- インチ: 1S/C14H18BrNO4/c1-8-6-11(16-13(18)20-14(2,3)4)9(7-10(8)15)12(17)19-5/h6-7H,1-5H3,(H,16,18)

- InChIKey: JQIDOCARAOIHDZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=C(C=C1C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 343.04192g/mol

- どういたいしつりょう: 343.04192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 64.6Ų

methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297610-0.25g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-28297610-0.5g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-28297610-0.1g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-28297610-0.05g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-28297610-2.5g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-28297610-5g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 5g |

$2235.0 | 2023-09-07 | ||

| Enamine | EN300-28297610-5.0g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-28297610-10.0g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-28297610-1.0g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-28297610-1g |

methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoate |

2680660-13-1 | 1g |

$770.0 | 2023-09-07 |

methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

2680660-13-1 (methyl 5-bromo-2-{(tert-butoxy)carbonylamino}-4-methylbenzoate) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量